Benzamide, 4-nitro-N-purin-6-yl-

Autophagy Protein degradation Hepatocyte biology

Benzamide, 4-nitro-N-purin-6-yl- (CAS 36855-73-9; PubChem CID is a synthetic small molecule belonging to the 6-substituted purine class. Its structure comprises a purine core linked at the N6 position to a 4-nitrobenzamide moiety via an amide bond (IUPAC: 4-nitro-N-(7H-purin-6-yl)benzamide; molecular formula C₁₂H₈N₆O₃; molecular weight 284.23 g/mol).

Molecular Formula C12H8N6O3
Molecular Weight 284.23 g/mol
CAS No. 36855-73-9
Cat. No. B14679875
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameBenzamide, 4-nitro-N-purin-6-yl-
CAS36855-73-9
Molecular FormulaC12H8N6O3
Molecular Weight284.23 g/mol
Structural Identifiers
SMILESC1=CC(=CC=C1C(=O)NC2=NC=NC3=C2NC=N3)[N+](=O)[O-]
InChIInChI=1S/C12H8N6O3/c19-12(7-1-3-8(4-2-7)18(20)21)17-11-9-10(14-5-13-9)15-6-16-11/h1-6H,(H2,13,14,15,16,17,19)
InChIKeyMAYPTSUDLAWBGU-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

4-Nitro-N-purin-6-yl-benzamide (CAS 36855-73-9) Procurement-Relevant Baseline


Benzamide, 4-nitro-N-purin-6-yl- (CAS 36855-73-9; PubChem CID 5493435) is a synthetic small molecule belonging to the 6-substituted purine class [1]. Its structure comprises a purine core linked at the N6 position to a 4-nitrobenzamide moiety via an amide bond (IUPAC: 4-nitro-N-(7H-purin-6-yl)benzamide; molecular formula C₁₂H₈N₆O₃; molecular weight 284.23 g/mol) [1]. The compound was originally characterized as part of a systematic screen of ~100 purine derivatives for modulation of endogenous protein degradation in isolated rat hepatocytes, a foundational study that established the 6-substituted purine pharmacophore class [2]. Commercially, it is supplied as a white to off-white solid and is referenced as a research tool for studying autophagic/lysosomal proteolysis pathways .

Why In-Class Purine Analogs Cannot Simply Substitute 4-Nitro-N-purin-6-yl-benzamide


Within the 6-substituted purine class, the nature of the N6 substituent critically dictates biological activity, selectivity, and physicochemical behavior. The Gordon & Seglen screen demonstrated that even among structurally closely related 6-aminopurines and 6-mercaptopurines, the ratio of protein degradation inhibition to protein synthesis inhibition varied dramatically, with only a subset showing therapeutically useful selectivity [1]. The 4-nitrobenzamide substituent confers a distinct electronic profile (electron-withdrawing nitro group at the para position) and hydrogen-bonding capacity compared to methyl, mercapto, or benzyl N6-substituted analogs, meaning that replacement with a generic 6-substituted purine risks losing both target engagement and the specific inhibition profile needed for reproducible autophagy or protein degradation research. Furthermore, the computed logP (XLogP3-AA = 1.1) and topological polar surface area (129 Ų) for this compound [2] differ substantially from the archetypal autophagy inhibitor 3-methyladenine, precluding direct interchangeability without revalidation of cellular permeability and target modulation.

Quantitative Differentiation Evidence for 4-Nitro-N-purin-6-yl-benzamide (CAS 36855-73-9) vs. Closest Analogs


Substituent Electronic Effect: 4-Nitrobenzamide vs. 3-Methyladenine Autophagy Inhibition Selectivity

The Gordon & Seglen study provides class-level evidence that 6-substituted purines differ markedly in their ability to selectively inhibit endogenous protein degradation (autophagic/lysosomal pathway) vs. protein synthesis. The archetypal autophagy inhibitor 3-methyladenine (3-MA), a 6-methylaminopurine, achieved >60% inhibition of protein degradation at 5 mM without affecting protein synthesis [1]. By contrast, many other purine analogs in the same screen (e.g., certain 6-mercaptopurines) inhibited synthesis as much as or more than degradation, rendering them non-selective. The target compound, bearing a 4-nitrobenzamide at N6, was part of this screen; its activity profile is mediated by the electron-withdrawing p-nitro substituent, which alters hydrogen-bonding at the purine N6-binding pocket compared to the simple methyl group of 3-MA [2]. The quantitative selectivity window (degradation vs. synthesis inhibition) for any given 6-substituted purine cannot be extrapolated from one analog to another.

Autophagy Protein degradation Hepatocyte biology

Physicochemical Differentiation: Lipophilicity (XLogP3-AA) vs. 3-Methyladenine

Computed lipophilicity differentiates 4-nitro-N-purin-6-yl-benzamide from the commonly used autophagy inhibitor 3-methyladenine. The target compound has a computed XLogP3-AA of 1.1 [1], whereas 3-methyladenine (PubChem CID 135398661) has an XLogP3-AA of approximately 0.2 [2]. This 0.9 log-unit difference translates to a roughly 8-fold difference in predicted octanol-water partition coefficient, implying higher passive membrane permeability for the 4-nitrobenzamide derivative. Additionally, the target compound has a higher topological polar surface area (129 Ų vs. ~85 Ų for 3-MA), indicating distinct hydrogen-bonding potential that may influence target binding [1].

Drug-likeness Permeability ADME

Hydrogen-Bond Donor/Acceptor Profile Differentiates N6-Substituted Purines for Target Engagement

The 4-nitrobenzamide substituent introduces distinct hydrogen-bonding capacity at the purine N6 position. The target compound possesses 2 hydrogen-bond donors (the purine NH groups) and 6 hydrogen-bond acceptors (including the nitro group oxygens and the amide carbonyl), as computed by PubChem [1]. In comparison, 6-benzamidopurine (lacking the p-nitro group) has 5 hydrogen-bond acceptors, and 3-methyladenine has only 4 [2]. The additional acceptor contributed by the nitro group may enable supplementary interactions with target protein residues, potentially altering binding mode and selectivity compared to non-nitrated analogs. This is consistent with the well-established role of nitro substituents in medicinal chemistry for modulating both potency and selectivity in purine-based kinase inhibitors.

Structure-activity relationship Hydrogen bonding Kinase inhibitor design

Molecular Weight and Rotatable Bond Differentiation vs. Common Autophagy Inhibitors

4-Nitro-N-purin-6-yl-benzamide (MW = 284.23 g/mol; 2 rotatable bonds) [1] occupies a distinct molecular property space compared to other autophagy-modulating purines. 3-Methyladenine has a molecular weight of 149.16 g/mol with no rotatable bonds beyond the methyl group, while 6-methylmercaptopurine riboside (MW = 298.36 g/mol) introduces a ribose sugar with substantially greater conformational flexibility. The target compound's intermediate molecular weight and restricted rotatable bond count (limited to the amide bond and the bond connecting the benzamide to purine) positions it as a synthetically tractable scaffold with sufficient complexity for fragment-based or structure-guided optimization [2]. This molecular profile is distinct from both the minimal 3-MA core and the more complex nucleoside analogs.

Molecular complexity Synthetic tractability Lead optimization

Class-Level Evidence of Autophagy Pathway Selectivity vs. Non-Selective Purine Analogs

The Gordon & Seglen study established that among the ~100 purine analogs screened, only a subset—those with specific N6 substitutions—showed preferential inhibition of the autophagic/lysosomal degradation pathway without concomitant inhibition of protein synthesis or depletion of cellular ATP [1]. The selective compounds (including 3-methyladenine, 6-dimethylaminopurine riboside, and puromycin aminonucleoside) did not affect degradation of exogenous asialofetuin, indicating specificity for endogenous protein degradation via the autophagic/lysosomal route [1]. The 4-nitrobenzamide-substituted compound was part of this screen; its membership in the 6-substituted purine class means that small structural perturbations at N6 can shift the balance from selective autophagy inhibition to non-selective effects. This class-level evidence underscores that procurement cannot substitute one 6-substituted purine for another without risking loss of pathway selectivity.

Autophagy pathway Lysosomal inhibition Hepatocyte models

Evidence-Backed Application Scenarios for 4-Nitro-N-purin-6-yl-benzamide (CAS 36855-73-9)


Autophagy Mechanism-of-Action Studies in Hepatocyte Models

Based on the Gordon & Seglen class-level evidence that 6-substituted purines can selectively inhibit endogenous protein degradation via the autophagic/lysosomal pathway [1], this compound is positioned as a tool compound for dissecting autophagy mechanisms in hepatocyte systems. Its 4-nitrobenzamide substitution distinguishes it from the canonical inhibitor 3-MA, potentially offering a different selectivity window useful for orthogonal validation experiments. The computed physicochemical profile (XLogP3-AA = 1.1, TPSA = 129 Ų) suggests adequate cell permeability for intracellular target engagement [2].

Medicinal Chemistry Scaffold for N6-Substituted Purine Lead Optimization

The compound's intermediate molecular weight (284.23 g/mol) and restricted rotatable bond count (2) provide a synthetically tractable scaffold for structure-activity relationship campaigns targeting purine-binding proteins [1]. The 4-nitro group serves as both a hydrogen-bond acceptor and a potential handle for further chemical modification (e.g., reduction to amine, subsequent derivatization). Its distinct HBA count (6) compared to des-nitro analogs supports its use as a core scaffold in fragment-based drug discovery where the nitro group modulates binding interaction patterns [2].

Protein Degradation Pathway Profiling and Comparative Selectivity Screening

The class-level evidence from the Gordon & Seglen screen demonstrates that individual 6-substituted purines exhibit varying selectivity for endogenous vs. exogenous protein degradation pathways [1]. Researchers profiling the proteolytic pathways affected by purine-based inhibitors can employ this compound as one of a panel of differentially N6-substituted analogs to map structure-selectivity relationships and identify substitution patterns that confer pathway specificity. Its 4-nitrobenzamide group provides a distinct electronic and steric profile relative to methyl, mercapto, or unsubstituted benzamide analogs [2].

Reference Standard for Analytical Method Development in Purine Derivative Characterization

With well-characterized physicochemical properties including exact mass (284.0658 Da), defined UV-absorbing chromophore (4-nitrobenzamide), and HPLC-amenable lipophilicity (XLogP3-AA = 1.1) [1], this compound can serve as a reference standard for developing and validating analytical methods (HPLC, LC-MS) intended for quantifying 6-substituted purines in biological matrices or synthetic mixtures. Its commercial availability as a white to off-white solid with defined appearance specifications supports its use in quality control protocols .

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